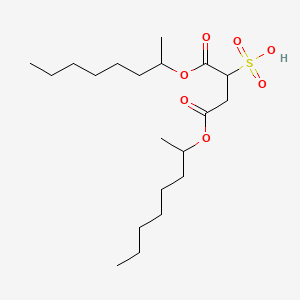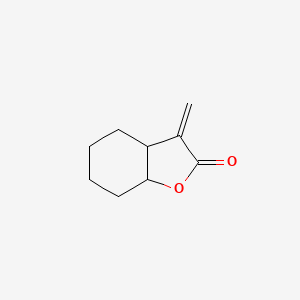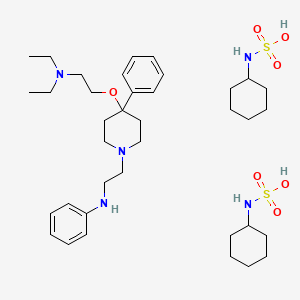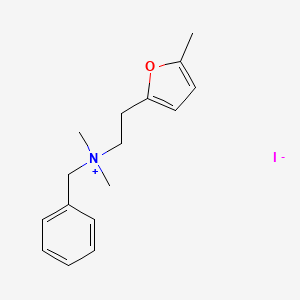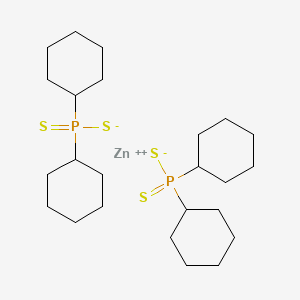
Zinc bis(dicyclohexyldithiophosphinate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc bis(dicyclohexyldithiophosphinate) is a chemical compound with the molecular formula C24H44P2S4Zn. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is characterized by its ability to form stable complexes with metals, making it useful in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Zinc bis(dicyclohexyldithiophosphinate) typically involves the reaction of zinc salts with dicyclohexyldithiophosphinic acid. The reaction is usually carried out in an organic solvent such as toluene or chloroform. The reaction conditions, including temperature and reaction time, are optimized to ensure the complete formation of the desired product .
Industrial Production Methods
In industrial settings, the production of Zinc bis(dicyclohexyldithiophosphinate) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Zinc bis(dicyclohexyldithiophosphinate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of zinc.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The dicyclohexyldithiophosphinate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in the reactions of Zinc bis(dicyclohexyldithiophosphinate) include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of Zinc bis(dicyclohexyldithiophosphinate) depend on the type of reaction and the reagents used. For example, oxidation reactions may yield zinc oxide, while substitution reactions can produce a variety of zinc complexes with different ligands .
Aplicaciones Científicas De Investigación
Zinc bis(dicyclohexyldithiophosphinate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials, including sensors and electronic devices
Mecanismo De Acción
The mechanism of action of Zinc bis(dicyclohexyldithiophosphinate) involves its ability to form stable complexes with metal ions. This property allows it to interact with various molecular targets and pathways. In biological systems, it can bind to metal-containing enzymes and proteins, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- Zinc bis(dithiocarbamate)
- Zinc dialkyldithiophosphate
- Zinc bis(dithiophosphinate)
Uniqueness
Zinc bis(dicyclohexyldithiophosphinate) is unique due to its specific ligand structure, which provides distinct chemical and physical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it suitable for a wider range of applications. Its ability to form stable complexes with metals also sets it apart from other zinc compounds .
Propiedades
Número CAS |
2573-69-5 |
|---|---|
Fórmula molecular |
C24H44P2S4Zn |
Peso molecular |
588.2 g/mol |
Nombre IUPAC |
zinc;dicyclohexyl-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/2C12H23PS2.Zn/c2*14-13(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h2*11-12H,1-10H2,(H,14,15);/q;;+2/p-2 |
Clave InChI |
OFROEAZLQCMCPL-UHFFFAOYSA-L |
SMILES canónico |
C1CCC(CC1)P(=S)(C2CCCCC2)[S-].C1CCC(CC1)P(=S)(C2CCCCC2)[S-].[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[(2R)-2-oct-1-ynylcyclopentyl]oxyhexanoic acid](/img/structure/B13744054.png)


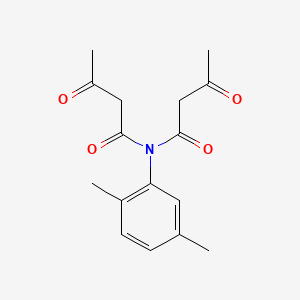
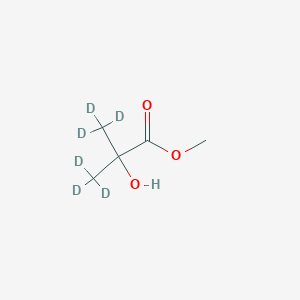
![tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]carbamate](/img/structure/B13744089.png)

